molecular formula C6H4F3N3 B1466152 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 855343-63-4

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1466152
CAS No.: 855343-63-4
M. Wt: 175.11 g/mol
InChI Key: SJWYBURCBDSCEC-UHFFFAOYSA-N
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Description

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 855343-63-4) is a high-value chemical building block primarily utilized in pharmaceutical and agrochemical research. As a member of the pyrazole heterocycle family, this compound is of significant interest for constructing more complex molecules due to its multifunctional structure, which incorporates both a nitrile group and a robust trifluoromethyl group . Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, including anti-inflammatory, sedative, antifungal, and antibacterial properties, making them privileged scaffolds in medicinal chemistry . The nitrile moiety serves as a versatile handle for further synthetic transformations, allowing researchers to access a wide array of derivatives such as amides, acids, and tetrazoles. The presence of the trifluoromethyl group, a common motif in active ingredients, can enhance a compound's metabolic stability, lipophilicity, and overall bioavailability . This product is intended for use in method development, lead optimization, and the synthesis of novel coordination compounds or functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c1-3-4(2-10)5(12-11-3)6(7,8)9/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWYBURCBDSCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cycloaddition-Based Syntheses

A prominent approach to synthesizing 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves cycloaddition reactions between trifluoromethyl diazo compounds and dicyanoalkenes. This method leverages the [3 + 2] cycloaddition mechanism to construct the pyrazole ring with the desired substituents.

  • Key Reagents and Conditions:

    • 2,2,2-Trifluorodiazoethane (CF₃CHN₂), a highly reactive and potentially explosive intermediate, is generated in situ under stringent safety protocols.
    • 1,2-Dicyanoalkenes serve as dipolarophiles.
    • Catalysts such as silver oxide (Ag₂O) or silver chloride (AgCl) in combination with tetramethylethylenediamine (TMEDA) facilitate the reaction.
    • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
    • Reactions are typically conducted at room temperature for about 12 hours in sealed tubes with magnetic stirring.
  • Reaction Mechanism:

    • The silver catalyst interacts with trifluorodiazoethane to form a silver-trifluorodiazoethylide complex.
    • This complex undergoes regioselective [3 + 2] cycloaddition with the dicyanoalkene, forming a pyrazoline intermediate.
    • Base-promoted cyanide elimination and hydrolysis steps lead to the aromatized pyrazole product.
    • Regioselectivity is governed by the electrophilicity of the less-substituted carbon atom in the dicyanoalkene.
  • Workup and Purification:

    • After reaction completion, the mixture is diluted with ethyl acetate, washed with saturated ammonium chloride solution, and aqueous phases treated with sodium hypochlorite to quench cyanide by-products.
    • Organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
    • Final purification is achieved by silica gel column chromatography.
Parameter Detail
Key reagents CF₃CHN₂, 1,2-dicyanoalkene, Ag₂O/AgCl, TMEDA
Solvents DMF, THF
Temperature Room temperature (~25 °C)
Reaction time ~12 hours
Safety considerations Handling of explosive CF₃CHN₂, cyanide quenching with NaClO
Purification Silica gel column chromatography

This method is supported by detailed mechanistic studies involving NMR spectroscopy and isotope labeling, confirming the intermediates and regioselectivity of the process.

Hydrazine Condensation with Trifluoroacetyl Esters

Another approach, though more commonly applied to related pyrazole derivatives, involves the condensation of methylhydrazine with trifluoroacetyl esters under controlled conditions.

  • Procedure Highlights:
    • Ethyl 4,4,4-trifluoroacetate is reacted with methylhydrazine in the presence of a pyrazole derivative acting as a selective mediator.
    • The reaction proceeds under mild conditions to yield pyrazole compounds with trifluoromethyl substitution.
    • Although this method is described primarily for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, it provides insights into the formation of trifluoromethyl-substituted pyrazoles and may be adapted for the target compound.

Summary Table of Preparation Methods

Methodology Key Reagents & Catalysts Conditions Advantages Limitations/Safety Concerns
Cycloaddition of CF₃CHN₂ with dicyanoalkenes CF₃CHN₂, 1,2-dicyanoalkene, Ag₂O/AgCl, TMEDA RT, 12 h, sealed tube High regioselectivity, direct synthesis of pyrazole ring Handling explosive CF₃CHN₂, cyanide toxicity
Condensation of methylhydrazine with trifluoroacetyl esters Ethyl 4,4,4-trifluoroacetate, methylhydrazine Mild conditions Selective trifluoromethyl pyrazole formation Mainly for related compounds, adaptation needed
Mechanochemical synthesis with nanoparticle catalysis Azo-linked aldehydes, malononitrile, hydrazines, Fe₃O₄@SiO₂@Tannic acid Ball milling, RT Green, solvent-free, efficient Currently reported for amino-pyrazoles, not trifluoromethyl derivatives

Research Findings and Analysis

  • The cycloaddition method is the most thoroughly studied and offers a reliable route to this compound with good yields and regioselectivity.
  • Mechanistic investigations using NMR spectroscopy confirm the formation of silver-trifluorodiazoethylide intermediates and the critical role of dicyanoalkenes bearing two cyano groups for successful cycloaddition.
  • Safety protocols are essential due to the explosive nature of trifluorodiazoethane and the toxicity of cyanide by-products.
  • Alternative methods such as hydrazine condensation and mechanochemical synthesis provide complementary strategies but require further adaptation and optimization for the target compound.
  • The trifluoromethyl and carbonitrile groups confer unique chemical reactivity and biological activity, making these synthetic methods valuable for producing compounds for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of new materials with specific electronic properties .

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine: The compound is being investigated for its potential use in pharmaceuticals. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development .

Industry: In the agrochemical industry, the compound is used in the development of new herbicides and pesticides. Its ability to disrupt specific biological pathways in plants makes it an effective agent for controlling weeds and pests .

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can inhibit the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

  • Structure : Differs by a methoxy group at position 5 and an additional methyl group at position 1.
  • Properties : Increased steric bulk and electron-donating methoxy group may reduce reactivity compared to the target compound. Molecular weight: 205.1 g/mol (vs. 191.1 for the target compound) .

Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile)

  • Structure : Includes a phenyl ring with chloro and trifluoromethyl substituents, plus a sulfinyl group.
  • Properties: Higher molecular weight (437.1 g/mol) and pesticidal activity due to sulfinyl and chloro groups. The amino group enhances solubility .
  • Applications : Commercial insecticide with broad-spectrum efficacy .

5-Chloro-3-(trifluoromethyl)-1H-pyrazole (CAS 131797-35-8)

  • Structure : Chloro substituent at position 5 instead of methyl; lacks the nitrile group.
  • Properties : Reduced polarity due to absence of nitrile; similarity score 0.65 to the target compound .
  • Applications : Intermediate in synthesis of agrochemicals .

Functional Group Modifications

5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d)

  • Structure: Amino group at position 5 and bromopropanoyl substituent at position 1.
  • Properties: Bromine enhances electrophilicity; amino group increases solubility (m/z 255.2 [M-H]⁻) .
  • Synthesis: Derived from 5-amino-3-methyl-1H-pyrazole-4-carbonitrile via bromopropionyl bromide reaction .

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile

  • Structure : Triazole ring fused to pyrazole via position 3.
  • Applications : Explored in heterocyclic chemistry for catalytic and pharmaceutical applications .

Key Differences and Trends

Trifluoromethyl vs. Chloro : CF₃ improves metabolic stability and lipophilicity, whereas Cl enhances electrophilicity but reduces solubility .

Nitrile Group : Critical for hydrogen bonding and interactions in biological targets; its absence (e.g., in CAS 131797-35-8) limits pharmacological utility .

Amino vs. Methyl: Amino groups (e.g., in fipronil) increase solubility and reactivity, enabling broader agrochemical applications .

Biological Activity

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 318951-60-9) is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₅H₄F₃N₃
  • Molecular Weight : 161.08 g/mol
  • CAS Number : 318951-60-9
  • Physical State : Solid at room temperature

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit tubulin polymerization, thereby arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing new anticancer agents .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of tubulin polymerization

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. The structure of this compound allows it to interact with inflammatory pathways, potentially inhibiting TNF-alpha release and other pro-inflammatory cytokines. This activity is particularly relevant in the context of autoimmune diseases and chronic inflammation .

Antimicrobial Effects

The antimicrobial activity of pyrazoles has been documented, with some derivatives showing effectiveness against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated broad-spectrum antimicrobial properties .

Study on Anticancer Activity

In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against HeLa cells. The results indicated that modifications at the 5-position significantly enhanced potency, with some compounds achieving IC50 values in the low micromolar range. The structural analysis suggested that the trifluoromethyl group plays a critical role in enhancing biological activity .

Inflammation Model

Another study investigated the effects of various pyrazole derivatives in an LPS-stimulated inflammation model. The results showed that specific derivatives could reduce TNF-alpha levels significantly, highlighting their potential as therapeutic agents in treating inflammatory conditions .

Q & A

Q. How can stress testing under ICH guidelines inform the degradation pathways of this compound?

  • Methodological Answer :
  • Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and UV light (254 nm) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed nitrile to amide) using Q-TOF instruments .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C based on activation energy (Ea) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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